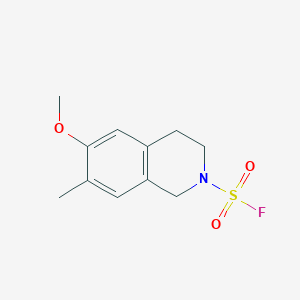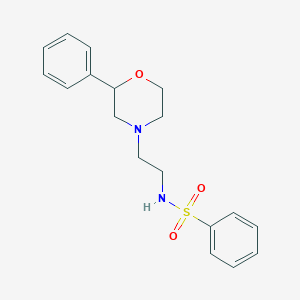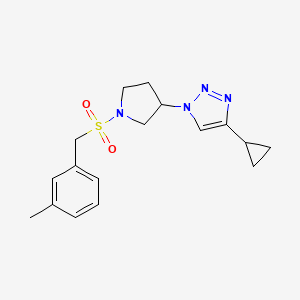
4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is not fully understood. However, research has shown that this compound may act by inhibiting the activity of enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has various biochemical and physiological effects. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and to have neuroprotective effects. In addition, this compound has also been studied for its potential as a catalyst in organic reactions.
实验室实验的优点和局限性
One advantage of using 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole in lab experiments is its potential as a versatile ligand for metal ions. This compound has also been shown to have potential as a catalyst in organic reactions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole. One potential direction is to further investigate its potential as an antitumor agent and as a treatment for neurodegenerative diseases. Another potential direction is to study its potential as a ligand for metal ions and as a catalyst in organic reactions. In addition, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound.
合成方法
The synthesis of 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves the reaction of 3-methylbenzylamine with 1-(cyclopropylsulfonyl)pyrrolidine-3-carboxylic acid, followed by the addition of sodium azide and copper (I) iodide. The resulting compound is purified through column chromatography to obtain the final product.
科学研究应用
Research on 4-cyclopropyl-1-(1-((3-methylbenzyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has shown potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent and as a treatment for neurodegenerative diseases. In addition, this compound has also been studied for its potential as a ligand for metal ions and as a catalyst in organic reactions.
属性
IUPAC Name |
4-cyclopropyl-1-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-13-3-2-4-14(9-13)12-24(22,23)20-8-7-16(10-20)21-11-17(18-19-21)15-5-6-15/h2-4,9,11,15-16H,5-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPXFKRNZYVABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

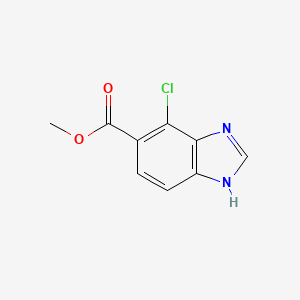
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)
![N-(3-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2910530.png)
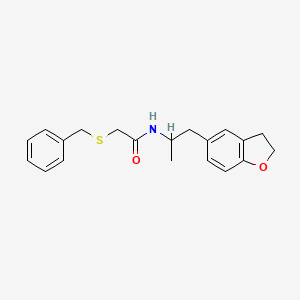

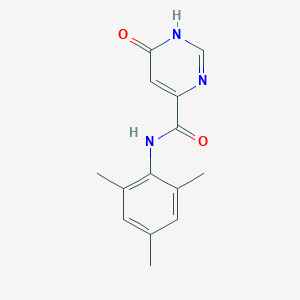
![2-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910535.png)
![methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2910536.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2910541.png)
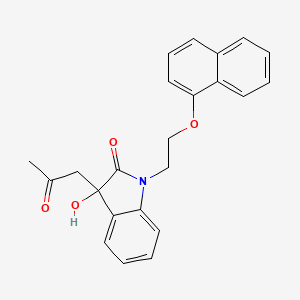
![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2910544.png)
![N-(3-fluoro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2910545.png)
